Diethyl 2-(cyclohex-2-enyl)malonate
Description
Significance of Malonate Derivatives as Versatile Synthetic Intermediates
Malonate derivatives, particularly diethyl malonate, are cornerstone reagents in organic synthesis, prized for their versatility and broad applicability. The methylene (B1212753) group flanked by two ester functionalities exhibits enhanced acidity, readily forming a stabilized carbanion upon treatment with a base. This nucleophilic character is the cornerstone of the malonic ester synthesis, a classical and powerful method for the formation of substituted carboxylic acids.
The general synthetic utility of malonate derivatives can be summarized through several key reaction types:
Alkylation: The enolate of diethyl malonate readily undergoes nucleophilic substitution with alkyl halides, allowing for the introduction of a wide variety of alkyl groups. This process can even be repeated to generate dialkylated products. masterorganicchemistry.com
Acylation: Reaction with acyl chlorides or other acylating agents introduces an acyl group, leading to the formation of β-keto esters, which are themselves valuable synthetic intermediates.
Michael Addition: As a soft nucleophile, the malonate enolate can participate in Michael additions to α,β-unsaturated carbonyl compounds, a key carbon-carbon bond-forming reaction.
Cyclization Reactions: When reacted with dihalides, malonate esters can undergo intramolecular alkylation to form cyclic compounds, a method known as the Perkin alicyclic synthesis. wikipedia.org
Decarboxylation: Upon hydrolysis of the ester groups to the corresponding dicarboxylic acid, heating readily induces decarboxylation, yielding a substituted acetic acid. ucalgary.caopenochem.org
This diverse reactivity profile has cemented the role of malonate derivatives in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. libretexts.org
Importance of Cycloalkenyl Moieties in Advanced Chemical Synthesis
The cycloalkenyl group, and specifically the cyclohexenyl moiety present in the title compound, is a significant structural motif in modern organic synthesis. This is largely due to its prevalence in a wide range of biologically active natural products and pharmaceutical agents. The inclusion of a cyclohexene (B86901) ring can impart conformational rigidity and specific stereochemical properties to a molecule, which are often crucial for its interaction with biological targets.
The double bond within the cyclohexenyl ring also serves as a handle for further functionalization. It can participate in a variety of chemical transformations, including:
Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry.
Diels-Alder Reactions: The double bond can act as a dienophile, allowing for the construction of complex polycyclic systems.
Hydrogenation: Reduction of the double bond to a cyclohexane (B81311) ring, providing access to saturated carbocyclic structures.
Oxidative Cleavage: Cleavage of the double bond can yield linear dicarbonyl compounds, which can then be used in subsequent synthetic steps.
The strategic incorporation of cycloalkenyl moieties is therefore a key tactic in the design and synthesis of complex molecular architectures with potential applications in medicine and materials science.
Current Research Landscape and Key Areas of Investigation
While the general importance of both malonate derivatives and cycloalkenyl structures is well-established, the specific research landscape for diethyl 2-(cyclohex-2-enyl)malonate (CAS No: 6305-63-1) appears to be somewhat limited in publicly accessible literature. Much of the available information pertains to the broader class of malonate esters or related cyclohexenyl derivatives.
However, existing data and related studies suggest that the primary area of investigation for this compound lies in its utility as a synthetic intermediate . For instance, it has been cited as a reactant in the synthesis of more complex molecules, such as diethyl 2-(cyclohex-2-enyl)-2-((E)-penta-2,4-dienyl)-malonic acid diethyl ester. lookchem.com This indicates its role as a building block for the construction of larger, more functionalized molecules.
Furthermore, a European patent describes methods for preparing related 2-(cyclohexenylidene) malonic acid derivatives, highlighting the interest in this class of compounds for potential applications in the synthesis of agrochemicals, such as the herbicide Pinoxaden. epo.org While this patent does not directly focus on this compound, it underscores the potential for related structures in industrially relevant applications.
Future research on this compound would likely focus on:
Development of novel synthetic routes: Exploring more efficient and stereoselective methods for its preparation.
Exploration of its reactivity: Investigating its participation in a wider range of chemical transformations, particularly those that leverage the unique combination of the malonate and cyclohexenyl functionalities.
Application in target-oriented synthesis: Utilizing it as a key building block in the synthesis of natural products or pharmaceutically active compounds that contain a cyclohexenyl or related carbocyclic core.
Due to the limited specific research on this compound, a detailed table of research findings is not feasible. However, the general reactivity of malonates suggests that this compound would be a valuable substrate for creating a variety of substituted cyclohexenyl acetic acid derivatives.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₀O₄ | nih.gov |
| Molecular Weight | 240.29 g/mol | Calculated |
| CAS Number | 6305-63-1 | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-cyclohex-2-en-1-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h6,8,10-11H,3-5,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPHYQDNTJEPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285246 | |
| Record name | Diethyl (cyclohex-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6305-63-1 | |
| Record name | NSC41168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (cyclohex-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl 2 Cyclohex 2 Enyl Malonate and Analogues
Alkylation Reactions Utilizing Diethyl Malonate
The alkylation of diethyl malonate is a cornerstone of carbon-carbon bond formation in organic synthesis. This approach leverages the acidity of the α-hydrogens of diethyl malonate, making it a potent nucleophile for reaction with various electrophiles.
Base-Mediated C-Alkylation Protocols
The C-alkylation of diethyl malonate is typically initiated by deprotonation of the α-carbon using a suitable base to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction. libretexts.orgjove.com The choice of base is crucial to prevent side reactions like saponification or transesterification. wikipedia.org Sodium ethoxide is a commonly used base as it corresponds to the ester groups of diethyl malonate, thus avoiding transesterification. libretexts.orgwikipedia.org Other base systems, such as metal oxides like calcium oxide in aprotic, dipolar solvents, have also been explored. google.com The reaction can be performed under various conditions, including the use of phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases. google.com Microwave irradiation has also been employed to accelerate the alkylation process. researchgate.net
Table 1: Comparison of Bases for Diethyl Malonate Alkylation
| Base System | Solvent | Key Features |
| Sodium Ethoxide | Ethanol (B145695) | Prevents transesterification, standard and widely used. libretexts.orgwikipedia.orglibretexts.org |
| Potassium Carbonate/Phase-Transfer Catalyst | Inert Solvent | Allows for controlled reaction; catalyst is added after partial conversion to improve yield. google.com |
| Metal Oxides (e.g., CaO) | Aprotic, Dipolar Solvent (e.g., DMSO) | Utilizes inexpensive metal oxides as the base. google.com |
| Sodium Hydride | Not specified | Used for substitution reactions on diethyl malonate. taylorandfrancis.com |
Alkylation with Cyclohexenyl Electrophiles and Related Halides
To synthesize diethyl 2-(cyclohex-2-enyl)malonate specifically, an appropriate cyclohexenyl electrophile is required. 3-Bromocyclohexene is a common reagent for this purpose. The reaction follows the general principle of malonic ester synthesis, where the diethyl malonate enolate attacks the cyclohexenyl halide, displacing the bromide and forming the desired C-C bond. jove.com The efficiency of this SN2 reaction is dependent on the nature of the leaving group (chloride, bromide, iodide, or tosylate) and the structure of the alkylating agent, with primary and secondary halides being preferred. libretexts.orglibretexts.org
Foundations in Malonic Ester Synthesis
The synthesis of this compound is a direct application of the malonic ester synthesis, a robust method for preparing substituted carboxylic acids. wikipedia.orglibretexts.org This synthetic route involves three main stages:
Enolate Formation: Deprotonation of diethyl malonate at the α-carbon. masterorganicchemistry.comorganicchemistrytutor.com
Alkylation: Nucleophilic attack of the enolate on an alkyl halide. masterorganicchemistry.comorganicchemistrytutor.com
Hydrolysis and Decarboxylation (Optional): The resulting substituted malonic ester can be hydrolyzed to a dicarboxylic acid, which can then be decarboxylated upon heating to yield a substituted carboxylic acid. masterorganicchemistry.comorganicchemistrytutor.comopenochem.org
Michael Addition Reactions
The Michael addition, or conjugate addition, presents an alternative and powerful strategy for forming carbon-carbon bonds. This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org
Conjugate Addition to Cyclohexenone Derivatives
In the context of synthesizing analogues of this compound, diethyl malonate can act as a Michael donor and add to a cyclohexenone derivative. pharmaxchange.info The reaction is typically catalyzed by a base, such as sodium ethoxide, which generates the diethyl malonate enolate. pharmaxchange.info This enolate then attacks the β-carbon of the α,β-unsaturated system of the cyclohexenone. wikipedia.orgpharmaxchange.info For instance, the addition of diethyl malonate to 2-phenyl-Δ2-cyclohexenone has been successfully demonstrated in the presence of an equivalent amount of sodium ethoxide. acs.org
Table 2: Examples of Michael Acceptors in Reactions with Diethyl Malonate
| Michael Acceptor | Product Type |
| Cyclohexenone | Diethyl 2-(3-oxocyclohexyl)malonate pharmaxchange.info |
| 2-Phenyl-Δ2-cyclohexenone | Diethyl 3-oxo-2-phenylcyclohexanemalonate acs.org |
| Diethyl fumarate | Triester wikipedia.org |
| Mesityl oxide | Dimedone wikipedia.org |
| Methyl crotonate | Substituted malonate wikipedia.org |
Organocatalytic Michael Additions
In recent years, organocatalysis has emerged as a significant field, offering metal-free and often enantioselective methods for key transformations. nih.govrsc.org Chiral organocatalysts, such as derivatives of 1,2-diphenylethanediamine or cinchonine (B1669041), have been successfully employed to catalyze the asymmetric Michael addition of malonates to α,β-unsaturated ketones and nitroolefins. nih.govrsc.orgnih.gov These catalysts can activate the reactants and control the stereochemical outcome of the reaction, leading to products with high enantiomeric excess. nih.gov For example, the Michael addition of malonates to cinnamones and chalcones has been achieved with high yields and enantioselectivities using 1,2-diphenylethanediamine as the organocatalyst. nih.gov Similarly, bifunctional cinchonine derivatives have proven effective for the addition of malonate esters to nitro olefins. rsc.org While direct organocatalytic synthesis of this compound from cyclohexenone has been explored, challenges can arise with sterically hindered substrates, sometimes necessitating high-pressure conditions to achieve good yields. acs.org The use of chiral primary-secondary diamine catalysts based on bispidine has also shown promise in the asymmetric Michael addition of ketones to alkylidene malonates. rsc.org
Palladium-Catalyzed Synthetic Routes
Palladium catalysis stands as a cornerstone in the formation of carbon-carbon bonds, offering versatile and reliable pathways to this compound and its derivatives. The unique reactivity of palladium complexes enables a range of transformations, from allylic substitutions to cross-coupling protocols.
Allylic Alkylation from Cyclohexenyl Precursors
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective synthesis of this compound. nih.gov This reaction typically involves the reaction of a cyclohexenyl substrate bearing a leaving group, such as acetate (B1210297) or carbonate, with a soft nucleophile like diethyl malonate in the presence of a palladium catalyst and a chiral ligand. nih.gov The choice of ligand is critical for inducing high enantioselectivity.
The mechanism proceeds through the formation of a π-allylpalladium intermediate. The chiral ligand, coordinated to the palladium center, controls the facial selectivity of the nucleophilic attack on the π-allyl complex, leading to the preferential formation of one enantiomer of the product. A variety of chiral ligands, including those based on diphosphines and other P,P-ligands, have been successfully employed in the allylic alkylation of cyclohexenyl substrates. nih.govacs.org For instance, the use of specific diphosphite ligands has been shown to provide high enantioselectivities in the reaction of cyclohex-2-enyl ethyl carbonate with dimethyl malonate. nih.govacs.org
| Catalyst System | Substrate | Nucleophile | Solvent | Yield (%) | ee (%) | Ref. |
| Pd/L37 (diphosphite) | cyclohex-2-enyl ethyl carbonate | dimethyl malonate | N/A | High | High | nih.gov |
| Pd/L38 (furanoside diphosphite) | 1,3-diphenylallyl acetate | dimethyl malonate | Ionic Liquid | 92 | N/A | acs.org |
This table presents representative examples of palladium-catalyzed allylic alkylation and is not exhaustive.
Cross-Coupling Reactions (e.g., Suzuki–Miyaura Type)
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for carbon-carbon bond formation, catalyzed by palladium complexes. yonedalabs.com This reaction typically couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. yonedalabs.commdpi.com For the synthesis of this compound, a conceivable approach would involve the cross-coupling of a cyclohexenylboronic acid or its ester with a malonic ester derivative bearing a suitable leaving group.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. yonedalabs.com The reaction is known for its high functional group tolerance and generally mild reaction conditions. mdpi.com While direct examples for the synthesis of this compound via this method are not extensively detailed in the provided context, the general principles of Suzuki-Miyaura coupling are well-established and applicable. yonedalabs.comorgsyn.org The use of preformed Pd(II) catalysts has also been explored to facilitate cross-coupling reactions at low temperatures. mdpi.com
| Catalyst | Substrates | Base | Solvent | Conditions | Ref. |
| Pd(PPh₃)₄ | Aryl bromides, trivinylboroxane-pyridine complex | Carbonate | DME/water | N/A | orgsyn.org |
| PdCl₂(PPh₃)₂ | Aryl iodides, diethyl 2,2-di(prop-2-yn-1-yl)malonate | N/A | N/A | N/A | semanticscholar.org |
| (PPh₂Me)₂NiCl₂ | Heteroaryl pinacolborons, heteroaryl halides | K₃PO₄ | N/A | Mildly basic | rsc.org |
This table illustrates the general conditions for Suzuki-Miyaura and related cross-coupling reactions.
Cascade and Domino Reactions
Cascade or domino reactions offer an efficient approach to molecular complexity from simple starting materials in a single operation, avoiding the isolation of intermediates. ub.edu These reactions involve two or more bond-forming transformations that occur under the same reaction conditions. ub.edu In the context of synthesizing cyclic malonate derivatives, a sequence combining allylic alkylation with another transformation, such as ring-closing metathesis, can be envisioned. For example, a palladium-catalyzed allylic alkylation could be followed by a ruthenium-catalyzed ring-closing metathesis in a "pseudo domino" sequence to construct carbocyclic systems. amazonaws.com
Another example of a cascade process involves the palladium(II)-catalyzed reaction of α-thiocyanomethyl ketones with arylboronic acids to synthesize 2,4-disubstituted thiazoles. nih.gov While not directly producing the target molecule, this illustrates the potential of palladium catalysis in initiating complex reaction sequences. nih.gov The key advantage of cascade reactions lies in their atom economy and reduction of waste, making them an attractive strategy in modern organic synthesis. nih.gov
Other Advanced Synthetic Approaches
Beyond traditional palladium catalysis, several other advanced synthetic methods have emerged for the construction of functionalized carbocycles like this compound. These approaches often utilize alternative activation modes, such as light or different metal catalysts, to achieve unique reactivity and selectivity.
Photo-Organocatalytic Enantioselective Alkylation Strategies
A novel and green approach to the enantioselective alkylation of ketones and aldehydes involves the use of photo-organocatalysis. nih.govorganic-chemistry.org This strategy combines the principles of organocatalysis and photochemistry to forge new carbon-carbon bonds. In one such method, a chiral primary amine catalyst, derived from cinchona alkaloids, is used to activate a cyclic ketone, such as cyclohexanone (B45756), by forming a transient enamine. nih.gov This enamine can then be directly excited by light (e.g., 365 nm irradiation), acting as a photoinitiator to generate radical species from an alkylating agent like a dialkyl 2-bromomalonate. nih.gov The ground-state enamine, also present in the reaction mixture, then traps the generated radical in an enantioselective manner. nih.govorganic-chemistry.org
This method has been successfully applied to the α-alkylation of cyclohexanone with diethyl 2-bromomalonate, affording the product in good yield and high enantioselectivity. nih.gov A key feature of this approach is that it can be performed without an external photoredox catalyst, as the transiently formed enamine itself acts as the photosensitizer. organic-chemistry.org
| Catalyst | Substrates | Light Source | Yield (%) | ee (%) | Ref. |
| 9-Amino-9-deoxy-epi-cinchona alkaloid | Cyclohexanone, dialkyl 2-bromomalonates | 365 nm | Good | 84 | nih.gov |
| Chiral aminocatalyst | Aldehydes/enals, bromomalonates | Fluorescent light bulb | High | High | organic-chemistry.org |
This table highlights key findings in photo-organocatalytic alkylation.
Metal-Catalyzed Decarboxylative Functionalization
Metal-catalyzed decarboxylative functionalization represents another modern strategy for carbon-carbon bond formation. This approach utilizes malonic acid half-esters as precursors, which undergo decarboxylation to generate a nucleophilic enolate species in situ. This enolate is then intercepted by an electrophile in a metal-catalyzed process.
One notable example is the copper-catalyzed aerobic oxidative decarboxylative arylation of malonate half-esters with arylboron nucleophiles. nih.gov This method allows for the synthesis of monoaryl acetate derivatives under ambient conditions. While this specific example leads to arylation, the underlying principle of generating an enolate via decarboxylation could potentially be adapted for the synthesis of alkylated products like this compound by employing a suitable metal catalyst and a cyclohexenyl electrophile. This approach is particularly valuable as it can tolerate electrophilic functional groups that might be incompatible with other α-arylation methods. nih.gov
Green Chemistry Considerations in Synthesis
The synthesis of this compound and its analogues, primarily achieved through palladium-catalyzed allylic alkylation (the Tsuji-Trost reaction), has been a focal point for the application of green chemistry principles. wikipedia.orgorganic-chemistry.org The drive towards more sustainable chemical manufacturing has spurred significant research into minimizing the environmental impact of this widely used carbon-carbon bond-forming reaction. Key areas of focus include the development of environmentally benign reaction media, the optimization of catalyst systems for efficiency and recyclability, and the improvement of atom economy by reducing waste.
Alternative and Benign Reaction Media
A primary goal in greening the synthesis of allylic malonates is the replacement of conventional volatile organic compounds (VOCs) with more sustainable alternatives.
Aqueous Synthesis: Water is a highly desirable solvent due to its non-toxic, non-flammable, and inexpensive nature. Palladium-catalyzed allylic substitutions have been successfully performed in water, often requiring specialized catalyst systems. For instance, amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin-supported palladium complexes have proven effective for allylic substitution in water, allowing for high enantioselectivity. acs.org This approach not only utilizes a green solvent but also facilitates catalyst recovery. acs.org Studies have shown that water can be as effective as organic solvents for certain allylic aminations, a related Tsuji-Trost reaction, highlighting its versatility. rsc.orgrsc.org
Ionic Liquids: Ionic liquids (ILs) have emerged as promising media for the Tsuji-Trost reaction. They offer negligible vapor pressure and can be designed to dissolve the palladium catalyst, enabling a biphasic system from which the product can be easily separated and the catalyst-containing IL phase can be recycled. Efficient catalytic systems using phosphine-imidazoline ligands with palladium have been designed specifically for use in ionic liquids, demonstrating excellent yields and potential for recycling. rsc.org In some protocols, the combination of an ionic liquid, a task-specific ligand, and water creates a robust medium for the reaction, which can be reused multiple times with high efficiency. academie-sciences.fr
Solvent-Free Conditions: A significant advancement towards sustainable synthesis is the elimination of solvents altogether. Mechanochemistry, specifically ball milling, has been successfully applied to the Tsuji-Trost allylation. This solvent-free protocol features low catalyst loadings (as low as 0.5 mol%), short reaction times, and proceeds under ambient conditions without the need for inert atmospheres, making it a highly efficient and environmentally benign process. nih.gov
Catalyst Efficiency and Recyclability
The palladium catalyst is central to the Tsuji-Trost reaction, but its cost and toxicity necessitate strategies for maximizing its efficiency and enabling its recovery and reuse.
Catalyst Selection: While palladium is the traditional catalyst, research has explored more earth-abundant and less toxic metals like nickel as viable alternatives. rsc.orgrsc.org However, much of the focus remains on enhancing the performance of palladium systems. The choice of ligand is critical, as it influences reactivity, stability, and selectivity. wikipedia.org
Catalyst Recycling: A cornerstone of green catalysis is the ability to recycle the catalyst. This not only reduces cost but also prevents the release of heavy metals into waste streams. Several methods have been developed for the Tsuji-Trost reaction:
Immobilization: Anchoring the palladium complex to a solid support, such as an amphiphilic resin, allows the catalyst to be recovered by simple filtration and reused over multiple cycles without a significant drop in activity or selectivity. acs.org
Ionic Liquid Systems: As mentioned, using ionic liquids can facilitate catalyst recycling. rsc.org A robust catalytic system involving a task-specific ionic liquid (TSIL) ligand and palladium has been shown to be recyclable for up to eight cycles with sustained efficiency. academie-sciences.fr
The table below illustrates the recyclability of a resin-supported palladium catalyst in an aqueous allylic alkylation reaction.
| Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 1 | 95 | 98 |
| 2 | 94 | 98 |
| 3 | 95 | 97 |
Data adapted from studies on recyclable amphiphilic resin-supported palladium complexes in water. acs.org
Atom Economy and Waste Reduction
The principles of atom economy and waste minimization are central to green chemistry. In the context of synthesizing this compound, this involves careful selection of reactants and reaction pathways.
Choice of Allylic Substrate: Traditionally, the Tsuji-Trost reaction employs allylic substrates with good leaving groups like acetates or carbonates. However, this generates salt waste. A significant green improvement is the use of non-derivatized allylic alcohols as substrates. In these reactions, the hydroxyl group is activated in situ, and the only byproduct is water, leading to a much higher atom economy. nih.gov
Direct C-H Activation: More advanced strategies involve the direct catalytic allylic C-H functionalization. This approach avoids the need for a pre-installed leaving group on the allyl partner, instead treating an allylic C-H bond as the site of reaction. This method is exceptionally atom- and step-economical. rsc.org
Green Metrics: The sustainability of a chemical process can be quantified using metrics like Atom Economy (AE) and the Environmental Factor (E-Factor), which measures the mass of waste produced per unit of product. The ideal E-Factor is 0.
The following table provides a conceptual comparison of different synthetic routes for allylic alkylation based on green metrics.
| Synthetic Route | Allylic Substrate | Key Byproduct | Atom Economy | E-Factor (Conceptual) |
|---|---|---|---|---|
| Traditional Tsuji-Trost | Allyl Acetate | Acetate Salt | Lower | High |
| Greener Tsuji-Trost | Allyl Alcohol | Water | Higher | Low |
| Oxidative C-H Activation | Alkene | Water (from oxidant) | Very High | Very Low |
Conceptual comparison of atom economy and waste generation in different allylic alkylation strategies. rsc.orgrsc.orgnih.gov
By integrating these green chemistry considerations—utilizing benign solvents like water, designing recyclable catalyst systems, and choosing reactants that maximize atom economy—the synthesis of this compound and its analogues can be made significantly more sustainable and environmentally responsible.
Reactivity Patterns and Reaction Mechanisms
Nucleophilic Reactivity of the Malonate Carbanion
The presence of two electron-withdrawing ester groups significantly increases the acidity of the methylene (B1212753) protons on the carbon atom to which they are attached. This allows for the ready formation of a stabilized carbanion, a potent nucleophile, upon treatment with a suitable base.
The nucleophilic carbanion derived from Diethyl 2-(cyclohex-2-enyl)malonate readily participates in alkylation reactions. When treated with an alkyl halide, the carbanion displaces the halide ion, forming a new carbon-carbon bond. This reaction is a cornerstone of malonic ester synthesis, allowing for the introduction of a wide variety of alkyl groups at the α-position.
Similarly, the carbanion can undergo acylation when reacted with acyl halides or anhydrides. This results in the formation of an α-acyl malonic ester, a valuable precursor for the synthesis of β-keto esters and other important organic compounds.
The malonate carbanion can also act as a nucleophile in aldol-type condensation reactions. It can add to the carbonyl group of aldehydes and ketones, forming a β-hydroxy ester. Subsequent dehydration of this intermediate can lead to the formation of an α,β-unsaturated system. This reactivity provides a powerful tool for carbon-carbon bond formation and the construction of more complex molecular architectures.
In Michael or 1,4-conjugate additions, the nucleophilic carbanion of this compound adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is a highly efficient method for the formation of new carbon-carbon bonds and is widely used in the synthesis of a variety of organic molecules. The resulting product is a 1,5-dicarbonyl compound, which can be further manipulated to generate cyclic or acyclic structures.
Reactions Involving the Cyclohex-2-enyl Moiety
The olefinic bond within the cyclohex-2-enyl ring introduces another dimension to the reactivity of this compound. This double bond can undergo a variety of transformations, further expanding the synthetic utility of the compound.
The carbon-carbon double bond of the cyclohexene (B86901) ring can participate in a range of addition reactions. For instance, it can be hydrogenated to form the corresponding saturated cyclohexane (B81311) derivative. Halogenation, with reagents such as bromine, results in the formation of a dihalo-substituted cyclohexane. Epoxidation of the double bond with a peroxy acid yields an epoxide, a versatile intermediate for further functionalization.
The presence of the diethyl malonate substituent on the cyclohexene ring can influence the reactivity of the double bond. Steric hindrance from the bulky malonate group can direct incoming reagents to the less hindered face of the ring. Furthermore, the electronic properties of the substituent can have a modest effect on the electron density of the double bond, potentially influencing its reactivity in certain electrophilic addition reactions.
Ester Reactivity and Transformations
The reactivity of this compound is largely dictated by the two ester functional groups and the acidic α-proton situated between them. These features allow for a range of transformations, primarily centered on the ester moieties.
Transesterification Processes
Transesterification is a fundamental reaction for malonic esters, allowing for the exchange of the ethyl groups for other alkyl groups. This process is typically catalyzed by either an acid or a base. In the case of this compound, the general mechanism would involve the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.
The use of conventional base catalysts can sometimes be problematic, as they may lead to hydrolysis byproducts. To prevent this and avoid scrambling of the ester groups, salts of the alkoxide anion corresponding to the incoming alcohol are preferred. wikipedia.org For instance, using sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of the corresponding dimethyl ester.
Solid acid catalysts have also been explored for the transesterification of malonic esters. Studies on the transesterification of dimethyl malonate with benzyl (B1604629) alcohol have shown that modified zirconia and ceria-based catalysts can be highly effective. niscpr.res.inresearchgate.net For example, sulphated ceria-zirconia (SCZ) has demonstrated high activity, achieving significant yields of the transesterified product. niscpr.res.in The reaction mechanism over such solid acids is believed to follow an Eley-Rideal model, where one reactant molecule adsorbs onto the catalyst surface and then reacts with a second molecule from the bulk phase. researchgate.net
A continuous process for transesterification has also been developed, which can afford high yields and purity of the desired diester. google.com For the transesterification of dimethyl malonate to diethyl malonate, isolated yields of 97% to 98% have been achieved using this method. google.com
| Catalyst System | Reactants | Product | Yield | Reference |
| Sulphated Ceria-Zirconia (SCZ) | Dimethyl Malonate, Benzyl Alcohol | Dibenzyl Malonate | 88% | niscpr.res.in |
| Modified Zirconia (SZ) | Diethyl Malonate, Benzyl Alcohol | Dibenzyl Malonate | 88% | researchgate.net |
| Orthotitanic acid tetraethyl ester | Dimethyl Malonate, Ethanol (B145695) | Diethyl Malonate | 97-98% | google.com |
Hydrolysis and Decarboxylation Pathways
The hydrolysis of the ester groups in this compound, followed by decarboxylation, is a classic transformation pathway for malonic esters, leading to a substituted carboxylic acid. This sequence is a cornerstone of the malonic ester synthesis.
The process is typically initiated by saponification of the diester using a base like sodium hydroxide, which yields the corresponding dicarboxylate salt. hmdb.ca Subsequent acidification generates the malonic acid derivative, in this case, 2-(cyclohex-2-enyl)malonic acid. This intermediate is thermally unstable and readily undergoes decarboxylation upon heating, where one of the carboxylic acid groups is eliminated as carbon dioxide, to produce cyclohex-2-enylacetic acid. youtube.comyoutube.com
However, achieving selective hydrolysis to the dicarboxylic acid without concomitant decarboxylation can be challenging. Studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that this compound is surprisingly stable to hydrolysis under both acidic and basic conditions at ambient temperatures. beilstein-journals.orgbeilstein-journals.orgnih.gov Under harsher basic conditions, it tends to decompose, while vigorous acidic hydrolysis using a mixture of hydrobromic acid and acetic acid leads directly to the decarboxylated product, 2-(perfluorophenyl)acetic acid, in good yield. beilstein-journals.orgbeilstein-journals.orgnih.gov This suggests that for many substituted malonic esters, the isolation of the dicarboxylic acid intermediate is difficult due to its propensity to decarboxylate.
The mechanism of decarboxylation involves the formation of a cyclic transition state from the malonic acid derivative, which facilitates the elimination of CO2 and the formation of an enol, which then tautomerizes to the final carboxylic acid product. youtube.com
Metal-Catalyzed Transformations
Metal catalysts, particularly those based on transition metals like palladium and cobalt, can enable a variety of complex and selective transformations involving malonate esters.
Regioselectivity and Stereoselectivity in Catalytic Reactions
In metal-catalyzed reactions, controlling regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the products) is paramount. For a substrate like this compound, the presence of the cyclohexene ring introduces additional complexities and opportunities for selective transformations.
Palladium-catalyzed alkene difunctionalization reactions have been developed that couple malonate nucleophiles with alkenes tethered to aryl or alkenyl triflates. These reactions proceed with high diastereoselectivity to form cyclopentane (B165970) rings. nih.gov Although this compound itself was not the substrate, the principles are applicable. Such a reaction would involve the formation of two new carbon-carbon bonds and could generate products with multiple stereocenters. nih.gov
Cobalt-catalyzed tandem cycloisomerization-hydroalkenylation of 1,6-enynes with β,γ-unsaturated esters also shows high levels of regio- and enantioselectivity. nih.gov The reaction path can be divergent depending on the ligand used, leading to either a [2+2+2]-cycloaddition or a hydroalkenylation product. nih.gov The hydroalkenylation proceeds with excellent enantiomeric excess for the desired product. nih.gov
Ligand Effects on Reaction Outcome
The choice of ligand coordinated to the metal center is crucial in determining the outcome of a catalytic reaction, influencing its rate, selectivity, and even the reaction pathway itself.
In the cobalt-catalyzed reactions of 1,6-enynes, the choice of phosphine (B1218219) ligand dictates the product. For example, using (S,S)-BDPP as a ligand with a β,γ-unsaturated ester leads to a [2+2+2]-cycloaddition product. In contrast, employing the (2S,2'S,3S,3'S)-MeO-BIBOP ligand completely shifts the reaction pathway to a hydroalkenylation reaction. nih.gov This demonstrates a powerful ligand-controlled regiodivergence.
Similarly, in palladium-catalyzed alkene difunctionalization reactions, the nature of the phosphine ligand is critical. Ligands like BrettPhos have been found to be effective for these transformations, while in some cases, smaller ligands such as RuPhos or S-Phos were necessary to achieve good yields, particularly with more sterically hindered substrates. nih.gov The ligand's structure directly impacts the steric and electronic environment around the metal, thereby influencing the binding of the substrates and the energetics of the various steps in the catalytic cycle.
| Metal/Ligand System | Reaction Type | Key Outcome | Reference |
| Co(I)/(S,S)-BDPP | Cycloisomerization/Coupling | [2+2+2]-Cycloaddition | nih.gov |
| Co(I)/(2S,2'S,3S,3'S)-MeO-BIBOP | Cycloisomerization/Coupling | Hydroalkenylation | nih.gov |
| Pd(OAc)2/BrettPhos | Alkene Aryl-Alkylation | Cyclopentane formation | nih.gov |
| Pd(OAc)2/RuPhos | Alkene Alkenyl-Alkylation | Effective for substituted malonates | nih.gov |
Mechanistic Investigations and Reaction Pathway Elucidation
Understanding the detailed mechanism of a reaction is key to its optimization and broader application. For reactions involving malonate esters, several mechanistic studies have provided valuable insights.
In the context of the cobalt-catalyzed hydroarylation and hydroalkenylation reactions, a primary kinetic isotope effect (KIE) of 3.5 was observed in an intermolecular competition experiment. This significant KIE indicates that the C-H bond cleavage step is the turnover-limiting step of the catalytic cycle. nih.gov The proposed mechanism for the hydroalkenylation product suggests a classic migratory insertion followed by β-hydride elimination pathway. nih.gov
For the palladium-catalyzed difunctionalization of alkenes, the proposed catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl or alkenyl triflate, followed by migratory insertion of the tethered alkene into the Pd(II)-aryl/alkenyl bond. The resulting palladacycle then undergoes reductive elimination after reaction with the malonate nucleophile to furnish the cyclopentane product and regenerate the Pd(0) catalyst. nih.gov
The hydrolysis and decarboxylation pathway of malonic esters is well-understood to proceed via the formation of the dicarboxylic acid, which then undergoes decarboxylation through a six-membered cyclic transition state, as previously mentioned. youtube.com
Applications in Complex Molecule Synthesis
A Versatile Precursor for Carbocyclic Ring Systems
The inherent reactivity of both the malonate and cyclohexenyl groups within diethyl 2-(cyclohex-2-enyl)malonate makes it an excellent starting material for the synthesis of various carbocyclic structures.
Synthesis of Spirocyclic Compounds
The construction of spirocyclic frameworks, which feature two rings sharing a single atom, is a significant challenge in organic synthesis. This compound can be envisioned as a precursor for such systems. Annulation strategies involving the malonate portion of the molecule can lead to the formation of a second ring, creating the characteristic spiro-junction at the carbon atom bearing the cyclohexenyl group. While direct examples of this transformation are not extensively documented in the reviewed literature, the general principles of intramolecular cyclization of malonate derivatives are well-established. For instance, the formation of spiroindanones has been achieved through various cyclization strategies, highlighting the potential for similar transformations with this compound. nih.gov
Construction of Poly-substituted Cyclohexenes
The cyclohexene (B86901) ring of this compound provides a scaffold for the introduction of multiple substituents, leading to the formation of highly functionalized cyclohexene derivatives. The malonate group can be readily alkylated or acylated, introducing a variety of side chains onto the ring system.
A notable example is the synthesis of 2-Cyclohex-2-enyl-2-((E)-penta-2,4-dienyl)-malonic acid diethyl ester. In this reaction, this compound is deprotonated with a base, such as sodium hydride, to form a nucleophilic enolate. This enolate then reacts with (E)-5-bromopenta-1,3-diene, resulting in the formation of a new carbon-carbon bond and the desired poly-substituted cyclohexene. lookchem.com This transformation underscores the utility of this compound as a platform for building complex, substituted ring systems.
| Reactant | Reagent | Product | Yield |
| This compound | (E)-5-bromopenta-1,3-diene, Sodium Hydride | 2-Cyclohex-2-enyl-2-((E)-penta-2,4-dienyl)-malonic acid diethyl ester | Not specified |
Construction of Chiral Scaffolds and Stereocenters
The creation of stereocenters with high enantiomeric and diastereomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This compound offers several avenues for the construction of such chiral scaffolds.
Enantioselective Access to Allylic Systems
The allylic position of the cyclohexenyl ring in this compound is a key site for stereoselective functionalization. Iridium-catalyzed asymmetric allylic alkylation represents a powerful method for introducing chirality at this position. In this type of reaction, a chiral iridium catalyst facilitates the reaction of the malonate with an allylic electrophile, leading to the formation of a new stereocenter with high enantiomeric excess. organic-chemistry.org While the specific application to this compound is a logical extension, the general methodology has been successfully applied to a range of dialkyl malonates, demonstrating its potential for creating enantioenriched products. organic-chemistry.org
| Reaction Type | Catalyst | Key Feature |
| Asymmetric Allylic Alkylation | Iridium Complex | Formation of enantioenriched all-carbon quaternary centers |
Asymmetric Induction in Carbon-Carbon Bond Formation
The malonate portion of the molecule provides a handle for introducing new stereocenters through asymmetric carbon-carbon bond formation. Enzyme-promoted and organocatalytic Michael additions are prominent strategies in this regard.
For instance, proteases from Streptomyces griseus have been shown to catalyze the direct asymmetric Michael addition of malonates to enones, achieving high yields and enantioselectivities. researchgate.net This enzymatic approach offers a green and efficient route to chiral adducts. Similarly, chiral organocatalysts, such as thiourea (B124793) derivatives, can promote the enantioselective addition of dialkyl malonates to various Michael acceptors. nih.gov These methods, while demonstrated with other malonates, are directly applicable to this compound, allowing for the creation of new stereocenters adjacent to the cyclohexenyl ring.
| Method | Catalyst/Promoter | Outcome |
| Enzymatic Michael Addition | Protease from Streptomyces griseus | Asymmetric C-C bond formation |
| Organocatalytic Michael Addition | Chiral Thiourea Derivatives | Enantioselective addition to Michael acceptors |
Role in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The bifunctional nature of this compound makes it a suitable substrate for such complex transformations.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, often triggered by a single event. The presence of both a nucleophilic malonate and an electrophilic (upon activation) cyclohexenyl group within the same molecule provides the necessary components for such a sequence. For example, a reaction could be initiated at the malonate, followed by an intramolecular cyclization onto the cyclohexene ring, leading to the rapid construction of a polycyclic system. nih.gov
Multicomponent reactions, on the other hand, involve the simultaneous reaction of three or more starting materials to form a single product. Diethyl malonate is a common component in such reactions. For example, it can react with an aldehyde and an amine in a one-pot synthesis to generate highly functionalized products. researchgate.net The presence of the cyclohexenyl group in this compound adds another layer of complexity and potential for further diversification in such multicomponent strategies. While specific examples utilizing this compound in cascade or multicomponent reactions are not prevalent in the surveyed literature, its structural features strongly suggest its utility in these powerful synthetic methodologies. mdpi.comnih.govresearchgate.net
Utility in Heterocycle Synthesis via Cyclocondensations
This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds through cyclocondensation reactions. This synthetic utility stems from the presence of the reactive 1,3-dicarbonyl moiety, which can react with a range of dinucleophilic reagents to form six-membered heterocyclic rings. These reactions typically proceed at elevated temperatures or in the presence of a basic catalyst. nih.gov The cyclohexenyl substituent at the 2-position is carried into the final heterocyclic structure, providing a scaffold for further synthetic modifications.
Two classic and significant examples of such cyclocondensations involve the reaction of 2-substituted diethyl malonates with urea (B33335) and 2-aminopyridines to yield barbiturates and pyridopyrimidines, respectively. nih.govmdpi.com
Synthesis of 5-(Cyclohex-2-enyl)barbituric Acid Derivatives
The condensation of this compound with urea in the presence of a strong base, such as sodium ethoxide, is a well-established method for the synthesis of 5-substituted barbituric acids. nih.govorgsyn.orglibretexts.org Barbiturates are a class of compounds that have historically been used as central nervous system depressants. libretexts.orgirapa.org The reaction involves a twofold nucleophilic acyl substitution where the amino groups of urea attack the ester carbonyls of the malonate. libretexts.org
The general reaction scheme for the synthesis of 5-(cyclohex-2-enyl)barbituric acid is presented below. The reaction is typically carried out by first preparing a solution of sodium ethoxide in absolute ethanol (B145695), to which the this compound and a solution of dry urea in hot ethanol are added. The mixture is then refluxed for several hours, during which the sodium salt of the barbiturate (B1230296) precipitates. orgsyn.org Acidification of the cooled reaction mixture yields the final product. orgsyn.org
Table 1: Synthesis of 5-(Cyclohex-2-enyl)barbituric Acid
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| This compound | Urea | Sodium ethoxide, absolute ethanol, reflux | 5-(Cyclohex-2-enyl)barbituric acid |
Synthesis of 2-Hydroxy-3-(cyclohex-2-enyl)pyrido[1,2-a]pyrimidin-4-one Derivatives
Another important application of this compound in heterocycle synthesis is the Tschitschibabin pyridine (B92270) synthesis, which leads to the formation of pyrido[1,2-a]pyrimidine (B8458354) derivatives. nih.govmdpi.com The reaction of a 2-substituted diethyl malonate with a 2-aminopyridine (B139424) derivative under appropriate conditions yields these fused heterocyclic systems. nih.govresearchgate.net These compounds are of interest in medicinal chemistry.
The synthesis involves the condensation of this compound with a 2-aminopyridine. This reaction can be performed under "neat" conditions, where diethyl malonate itself can act as both a reactant and a solvent, often at elevated temperatures. researchgate.net The initial step is the acylation of the exocyclic amino group of 2-aminopyridine by one of the ester groups of the malonate, followed by an intramolecular cyclization and subsequent tautomerization to form the stable 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one ring system.
Table 2: Synthesis of 2-Hydroxy-3-(cyclohex-2-enyl)pyrido[1,2-a]pyrimidin-4-one
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | 2-Aminopyridine | Heat (neat reaction) | 2-Hydroxy-3-(cyclohex-2-enyl)pyrido[1,2-a]pyrimidin-4-one |
The reactivity of this compound in these cyclocondensation reactions highlights its role as a valuable building block for accessing complex heterocyclic structures bearing a cyclohexenyl moiety. The specific conditions for these reactions, such as temperature and catalyst choice, can be optimized to achieve good yields of the desired heterocyclic products. nih.govmdpi.com
Asymmetric Synthesis and Stereocontrol
Enantioselective Catalysis
Enantioselective catalysis for the synthesis of diethyl 2-(cyclohex-2-enyl)malonate primarily involves the use of chiral catalysts to control the three-dimensional arrangement of atoms in the product.
Palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Tsuji-Trost reaction, is a cornerstone for the formation of carbon-carbon bonds. wikipedia.org This reaction involves the substitution of an allylic leaving group with a nucleophile, such as the enolate of diethyl malonate. wikipedia.org The process begins with the coordination of a zerovalent palladium catalyst to the cyclohexenyl substrate, followed by oxidative addition to form a π-allylpalladium complex. wikipedia.orgnrochemistry.com The subsequent attack by the diethyl malonate nucleophile, guided by a chiral ligand, leads to the formation of the chiral product. wikipedia.org
The enantioselectivity of the Trost AAA is often dictated by the chiral ligand, which can influence the reaction at various stages. wikipedia.org The use of phosphine (B1218219) ligands, introduced by Trost, significantly improved reactivity and enabled the development of numerous asymmetric strategies. wikipedia.org These reactions are prized for their ability to create stereocenters under mild conditions, making them highly valuable in the synthesis of complex molecules. wikipedia.org
Mechanism: The catalytic cycle involves the formation of a η² π-allyl-Pd(0) complex, which then undergoes oxidative addition to form a η³ π-allyl-Pd(II) species with inversion of configuration. wikipedia.orgnrochemistry.com The nucleophile then attacks the allyl group, regenerating the palladium(0) catalyst. wikipedia.org
Nucleophiles: Diethyl malonate is considered a "soft" nucleophile, with the pKa of its conjugate acid being less than 25. nrochemistry.comorganic-chemistry.org Soft nucleophiles typically add directly to the allyl moiety of the π-allylpalladium complex. nrochemistry.comorganic-chemistry.org
Asymmetric organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small, chiral organic molecules to induce enantioselectivity. beilstein-journals.orgunits.it For the synthesis of chiral cyclohexenone derivatives, which are precursors or analogues of this compound, organocatalytic methods have shown significant promise. nih.gov These reactions often proceed through the activation of substrates via the formation of transient iminium or enamine intermediates. units.itbeilstein-journals.org
For instance, the Michael addition of malonates to cycloalkenones, a reaction analogous to the formation of this compound, can be effectively catalyzed by chiral organocatalysts. researchgate.net Proline and its derivatives, as well as cinchona alkaloids, are common classes of organocatalysts that have been successfully employed. units.itmdpi.com These catalysts can activate the reactants and control the stereochemical outcome of the reaction, leading to products with high enantiomeric excess. units.itbeilstein-journals.org
The design and application of chiral ligands are central to the success of palladium-catalyzed asymmetric allylic alkylation. nih.gov The ligand's structure dictates the steric and electronic environment around the metal center, which in turn controls the enantioselectivity and regioselectivity of the reaction. nih.govchimia.ch
A wide variety of chiral ligands have been developed and successfully applied in the synthesis of compounds structurally related to this compound. nih.gov These include:
Phosphinooxazoline (PHOX) ligands: These P,N-ligands have proven highly effective in palladium-catalyzed allylic substitutions, offering a modular structure that can be fine-tuned for specific substrates. chimia.chresearchgate.net
Trost Ligands: This class of C2-symmetric diphosphine ligands is renowned for its ability to induce high enantioselectivity in a broad range of asymmetric allylic alkylation reactions. nih.gov
Ferrocenyl-based ligands: The unique steric and electronic properties of ferrocene-based ligands, such as (S)-1-[(RP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, make them effective in stabilizing metal complexes and directing the stereochemical outcome of catalytic reactions. scbt.com
The choice of ligand is often crucial and can be dependent on the specific substrate and reaction conditions. For example, in the allylic alkylation of cycloalkenyl substrates, L-valine-based hybrid diphosphines have demonstrated high levels of asymmetric induction. nih.gov
Table 1: Examples of Chiral Ligands in Asymmetric Allylic Alkylation
| Ligand Type | Example Ligand | Key Features |
| Phosphinooxazoline (PHOX) | PHOX Ligands | Modular P,N-ligands, tunable for specific substrates. chimia.chresearchgate.net |
| Diphosphine | Trost Ligands | C2-symmetric, high enantioselectivity in various AAA reactions. nih.gov |
| Ferrocenyl-based | (S)-1-[(RP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Unique steric and electronic properties from the ferrocenyl backbone. scbt.com |
| Diphosphine | L-Valine-based hybrid diphosphines | Effective for sterically less demanding cycloalkenyl substrates. nih.gov |
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of this compound, this can be achieved through palladium-catalyzed asymmetric allylic alkylation where one enantiomer of the starting material reacts faster than the other. nih.gov This difference in reaction rates, induced by a chiral catalyst, allows for the separation of the unreacted, enantiomerically enriched starting material from the chiral product. nih.gov
The development of efficient screening methods has facilitated the identification of suitable chiral ligands for the kinetic resolution of allylic esters. chimia.ch This strategy provides an alternative route to access enantiopure compounds when a direct asymmetric synthesis is challenging.
Diastereoselective Transformations
While enantioselectivity deals with the formation of one enantiomer over the other, diastereoselectivity concerns the formation of one diastereomer over another when multiple stereocenters are present or formed. In the context of this compound, subsequent reactions can be designed to be diastereoselective. For example, the introduction of a new substituent to the chiral this compound can lead to the formation of two diastereomers. Controlling the stereochemical outcome of this transformation to favor one diastereomer is a key aspect of stereocontrol. The existing stereocenter in the molecule can influence the stereochemistry of the newly formed center, a phenomenon known as substrate-controlled diastereoselectivity.
Control of Regioselectivity in Asymmetric Processes
Regioselectivity refers to the preference for bond formation at one position over another. In the palladium-catalyzed allylic alkylation to form this compound, the nucleophile can potentially attack at different positions of the π-allylpalladium intermediate. nih.gov Controlling this regioselectivity is crucial, especially when using unsymmetrical allylic substrates. nrochemistry.com
Several factors influence the regioselectivity of this reaction:
The nature of the ligand: The steric and electronic properties of the chiral ligand can direct the nucleophile to a specific carbon atom of the allyl fragment. nrochemistry.comnih.gov Ligand control has been demonstrated to be a powerful tool for achieving high regioselectivity in palladium-catalyzed reactions. chemrxiv.orgnih.gov
The nature of the nucleophile: The size and reactivity of the nucleophile can also play a role in determining the site of attack. nrochemistry.comnih.gov
The leaving group: The leaving group on the allylic substrate can influence the conformation of the π-allylpalladium intermediate, thereby affecting the regioselectivity. nih.gov
Reaction conditions: Parameters such as solvent and temperature can also impact the regiochemical outcome. dicp.ac.cn
Under conditions free from isomerization of the π-allyl palladium complex, the product ratio can provide valuable information about the initial ionization step. nih.gov For instance, terminal π-allyl palladium complexes are typically attacked at the less hindered position, leading to linear products. nih.gov
An in-depth analysis of this compound through the lens of theoretical and computational chemistry reveals the intricate quantum mechanical forces and molecular interactions that govern its synthesis and reactivity. Computational studies provide powerful insights into reaction mechanisms, the prediction of stereochemical outcomes, and the rational design of catalysts for its efficient preparation.
Analytical and Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). While specific spectral data for Diethyl 2-(cyclohex-2-enyl)malonate is not widely published, the expected chemical shifts and coupling patterns can be inferred from the analysis of closely related structures, such as (R)-dimethyl 2-(cyclohex-2-en-1-yl)malonate.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the cyclohexenyl ring, the malonate backbone, and the ethyl ester groups. The olefinic protons of the cyclohexenyl ring are anticipated to appear in the downfield region, typically between δ 5.5 and 6.0 ppm. The allylic protons and the methine proton of the malonate group would likely resonate in the range of δ 2.5 to 3.5 ppm. The methylene (B1212753) and methyl protons of the two ethyl ester groups would give rise to a characteristic quartet and triplet, respectively, due to spin-spin coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the ester groups are expected to be the most downfield signals, typically appearing around δ 168-172 ppm. The olefinic carbons of the cyclohexenyl ring would be found in the region of δ 120-140 ppm. The remaining aliphatic carbons of the cyclohexenyl ring, the malonate backbone, and the ethyl groups would resonate in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound (Based on data for (R)-dimethyl 2-(cyclohex-2-en-1-yl)malonate)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Olefinic CH | 5.5 - 5.8 | m | - |
| Olefinic CH | 5.7 - 6.0 | m | - |
| Malonate CH | 3.2 - 3.4 | d | ~9.5 |
| Allylic CH | 2.8 - 3.1 | m | - |
| Ester O-CH₂ | 4.1 - 4.3 | q | ~7.1 |
| Cyclohexenyl CH₂ | 1.5 - 2.2 | m | - |
| Ester CH₃ | 1.2 - 1.4 | t | ~7.1 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.
For this compound (C₁₃H₂₀O₄), the molecular ion peak [M]⁺ would be expected at m/z 240.13. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 195, and the subsequent loss of carbon monoxide (CO, 28 Da) or the entire carbethoxy group (-COOCH₂CH₃, 73 Da). Another significant fragmentation pathway could be the loss of the cyclohexenyl side chain (81 Da) or the entire diethyl malonate moiety.
Table 2: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Predicted m/z | Identity |
| [M]⁺ | 240.13 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 195.10 | Loss of ethoxy group |
| [M - COOCH₂CH₃]⁺ | 167.09 | Loss of carbethoxy group |
| [M - C₆H₉]⁺ | 159.06 | Loss of cyclohexenyl group |
| [C₆H₉]⁺ | 81.07 | Cyclohexenyl cation |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and alkene functional groups.
A strong, sharp absorption band is anticipated in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl groups. The C-O stretching vibrations of the ester would likely appear as two bands in the range of 1000-1300 cm⁻¹. The presence of the cyclohexenyl group would be indicated by a C=C stretching vibration around 1640-1680 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. The sp³ C-H stretching vibrations of the ethyl and cyclohexenyl groups would be observed just below 3000 cm⁻¹.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C=O (Ester) | 1730 - 1750 | Stretch |
| C-O (Ester) | 1000 - 1300 | Stretch |
| =C-H (Alkene) | 3000 - 3100 | Stretch |
| C=C (Alkene) | 1640 - 1680 | Stretch |
| sp³ C-H | 2850 - 3000 | Stretch |
Chromatography Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.
Gas Chromatography (GC)
Gas chromatography, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), can be used to analyze the volatility and purity of the compound. The retention time of this compound would depend on the type of column used (e.g., polar or non-polar) and the temperature program. Given its molecular weight and boiling point, it is amenable to GC analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of this compound. Normal-phase HPLC, using a silica (B1680970) gel column and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), could be employed for its purification. Reversed-phase HPLC, with a C18 column and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be suitable for purity assessment. The retention time would be dependent on the specific conditions, including the mobile phase composition, flow rate, and column temperature. Chiral HPLC could be used to separate the enantiomers if the compound is prepared as a racemic mixture.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems and Methodologies
The synthesis of functionalized cyclohexenes, including derivatives of diethyl 2-(cyclohex-2-enyl)malonate, is poised for significant advancement through the development of innovative catalytic systems. The limitations of classical methods, which often require harsh conditions or stoichiometric reagents, are being addressed by the exploration of milder and more selective catalysts.
Organocatalysis: A prominent area of research is the use of small organic molecules as catalysts. Organocatalytic cascade or domino reactions have emerged as a powerful, green chemical strategy for rapidly building molecular complexity from simple starting materials. nih.govhkbu.edu.hk For instance, diphenyl prolinol silyl (B83357) ether catalysts have been successfully employed in Michael-Michael cascade reactions to generate highly functionalized cyclohexenes with multiple stereocenters in excellent yields and stereoselectivities (up to 97% yield, 32:1 dr, and 99% ee). nih.gov Similarly, chiral amino-squaramide catalysts have been used in one-pot Michael-Michael-1,2-addition sequences to afford highly substituted cyclohexane (B81311) derivatives. nih.gov These methods offer an efficient route to chiral cyclohexanes, which are common structural features in bioactive compounds. nih.gov
Metal- and Acid-Catalysis: Beyond organocatalysis, new metal- and acid-catalyzed methodologies are being explored. Strong acid-mediated endocyclic C–C bond cleavage of cyclopropanated cyclopentadienes has been developed as a stereoselective, solvent- and metal-free route to highly functionalized six-membered carbocycles. acs.org Another innovative approach involves the use of high-pressure conditions (e.g., 9 kbar) to facilitate the enantioselective Michael-type addition of dialkyl malonates to less reactive electrophiles, catalyzed by chiral amino-thioureas. acs.org This high-pressure catalysis enables reactions that are otherwise slow or inefficient at atmospheric pressure, expanding the scope of suitable substrates. acs.org
Continuous Flow and Sustainable Synthesis Approaches
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. Future research will likely focus on integrating these principles into the synthesis of this compound and its derivatives.
Sustainable Methods: Efforts are being made to develop environmentally friendly processes that minimize waste and reduce reliance on hazardous materials. One such approach involves realizing the circulation of process water to achieve zero discharge of industrial wastewater, which simultaneously improves product yield and reduces production costs. google.com Furthermore, enzyme-catalyzed synthesis represents a significant step towards greener processes. The use of enzymes like Candida antarctica lipase (B570770) B allows for the synthesis of malonate-based polyesters in solventless conditions, a stark contrast to traditional metal-catalyzed methods requiring high temperatures. rsc.org These biocatalytic approaches offer high selectivity and operate under mild conditions, aligning perfectly with the goals of sustainable chemistry. rsc.orgacs.org
Continuous Flow Technology: The transition from batch to continuous flow manufacturing is a key objective for the chemical industry. While specific applications to this compound are still emerging, the potential benefits are substantial. Continuous flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up. Integrating the aforementioned sustainable catalytic systems (e.g., immobilized enzymes or heterogeneous catalysts) into flow processes could lead to highly efficient, autonomous, and environmentally benign production methods for this important chemical intermediate.
Expanding Synthetic Scope towards Complex Chemical Architectures
This compound is not merely a synthetic target but a versatile scaffold for the construction of more intricate molecular structures. Its inherent functionality—a reactive methylene (B1212753) group and a cyclohexene (B86901) ring—provides multiple handles for further chemical modification. askfilo.com
The functionalized cyclohexane ring is a cornerstone of many valuable natural products and synthetic bioactive compounds. nih.gov Research is focused on leveraging the structure of this compound to access these complex architectures. For example, derivatives can be elaborated through cascade reactions that form multiple C-C bonds in a single step, rapidly building molecular complexity. nih.gov The resulting highly substituted cyclohexene and cyclohexane frameworks are key intermediates for pharmaceuticals and other fine chemicals. nih.govacs.org Furthermore, the malonate moiety itself is a precursor to a wide array of functional groups and heterocyclic systems through well-established reactions like alkylation, decarboxylation, and cyclocondensation. askfilo.comnih.gov Recent studies have shown that malonate-containing chalcone (B49325) derivatives possess significant biological activity, highlighting the potential for creating novel therapeutic agents by incorporating the malonate scaffold into larger molecular designs. nih.gov
Exploration of Bio-inspired and Biomimetic Synthetic Routes
Nature provides a rich blueprint for the design of efficient and selective chemical transformations. Bio-inspired and biomimetic approaches seek to emulate the principles of biological synthesis to create novel materials and molecules. researchgate.net
In the context of malonate chemistry, enzyme catalysis is a direct form of biomimicry, using isolated biological catalysts to perform specific chemical reactions under mild, aqueous conditions. rsc.org The successful enzyme-catalyzed synthesis of malonate polyesters demonstrates the feasibility of this approach. rsc.org Looking forward, there is growing interest in developing more complex bio-inspired systems. This could involve designing synthetic catalysts that mimic the active sites of enzymes or using whole-cell systems engineered to produce the target molecule. Inspiration can also be drawn from the way organisms construct complex composite materials like bone and shell (biomineralization), which could lead to novel methods for creating structured organic-inorganic hybrid materials derived from malonate precursors. researchgate.net Photoactivatable nanomedicines inspired by natural light-harvesting systems also offer a paradigm for how bio-inspiration can lead to functional materials with advanced properties, a concept that could be extended to the synthesis and application of malonate derivatives. rsc.org
Q & A
Q. What are the key considerations for synthesizing diethyl 2-(cyclohex-2-enyl)malonate via alkylation of diethyl malonate enolates?
Methodological Answer: The synthesis involves generating the enolate of diethyl malonate using a strong base (e.g., NaH or LDA) in anhydrous THF at low temperatures (-78°C). The enolate reacts with a cyclohex-2-enyl electrophile (e.g., cyclohexenyl halide or allylic bromide). Critical factors include:
- Base selection : Bulky bases (e.g., LDA) enhance regioselectivity by stabilizing the enolate .
- Electrophile reactivity : Allylic bromides or iodides are preferred over chlorides due to better leaving-group ability .
- Temperature control : Low temperatures minimize side reactions like over-alkylation .
Typical yields range from 60–85% after purification via silica gel chromatography .
Q. How can Claisen condensation be optimized to construct β-ketoester derivatives from this compound?
Methodological Answer: Claisen condensation requires a stoichiometric base (e.g., NaOEt) to deprotonate the α-hydrogen of the malonate, enabling nucleophilic attack on a carbonyl electrophile (e.g., ketones or esters). For this compound:
- Solvent choice : Polar aprotic solvents (e.g., THF) stabilize the enolate intermediate .
- Workup : Acidic quenching (e.g., HCl) followed by extraction (e.g., EtOAc) isolates the β-ketoester product.
- Yield optimization : Excess electrophile (1.5–2.0 equiv.) and extended reaction times (12–24 h) improve conversion .
Advanced Research Questions
Q. How does the cyclohexenyl substituent influence the regioselectivity of diethyl malonate in alkylation reactions?
Methodological Answer: The cyclohex-2-enyl group introduces steric and electronic effects:
- Steric hindrance : The bicyclic structure directs alkylation to the less hindered α-carbon of the malonate .
- Conjugation effects : The enolate’s resonance with the cyclohexenyl π-system stabilizes specific transition states, favoring C–C bond formation at the β-position .
Experimental validation : - NMR analysis : NMR chemical shifts (δ 165–170 ppm for ester carbonyls) confirm regioselectivity .
- Kinetic studies : Monitoring reaction progress via GC-MS reveals faster alkylation at the α-carbon .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- NMR :
- NMR :
- HRMS (ESI) :
Q. How can contradictory data in malonate alkylation reactions be resolved?
Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., over-alkylation vs. mono-alkylation):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
